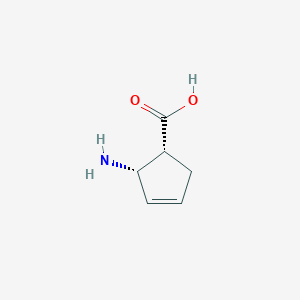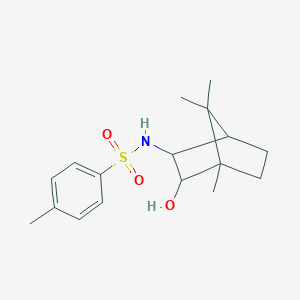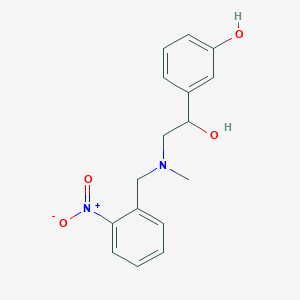
3-Methyl-5-pentyl-2-furanundecanoic acid
Overview
Description
12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is a furan fatty acid originally isolated from the northern pike (Esox lucius). This compound has been found to exhibit elevated levels in the liver of starving cod, indicating its potential role in metabolic processes during starvation .
Mechanism of Action
Target of Action
Furan fatty acids, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Furan fatty acids are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Furan fatty acids are known to be involved in various biochemical pathways .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
Furan fatty acids have been suggested to have antioxidant properties and can alleviate oxidative stress-induced damage .
Biochemical Analysis
Biochemical Properties
It is known that furan fatty acids, including 3-Methyl-5-pentyl-2-furanundecanoic acid, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Furan fatty acids are known to exhibit radical-scavenging ability and anti-inflammatory properties , suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid typically involves the epoxidation of 13-methyl-12,14-Eicosadienoic Acid. This can be achieved using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group at the 12,15 positions.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, large-scale synthesis can be performed using chemical methods similar to those used in laboratory settings, but optimized for higher yields and purity.
Types of Reactions:
Oxidation: The epoxy group in 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid can undergo oxidation reactions to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can lead to the formation of the corresponding diol.
Substitution: The epoxy group can also participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the epoxide ring to form substituted products.
Common Reagents and Conditions:
Oxidation: m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Diols: Formed from the reduction or hydrolysis of the epoxy group.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid has several applications in scientific research:
Lipid Biochemistry: Studying the role of furan fatty acids in metabolic processes and their impact on lipid metabolism.
Biological Research: Investigating the biological effects of furan fatty acids on cellular processes, including their potential anti-inflammatory and antioxidant properties.
Medical Research: Exploring the therapeutic potential of furan fatty acids in treating metabolic disorders and diseases related to oxidative stress.
Industrial Applications: Utilizing furan fatty acids in the development of bio-based materials and products.
Comparison with Similar Compounds
11,14-Eicosadienoic Acid: Another eicosadienoic acid with similar structural features but lacking the epoxy group.
Furan Fatty Acids: A class of fatty acids containing a furan ring, similar to 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid.
Uniqueness: 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is unique due to the presence of both an epoxy group and a furan ring in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBMEGPXZUECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453626 | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57818-37-8 | |
| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


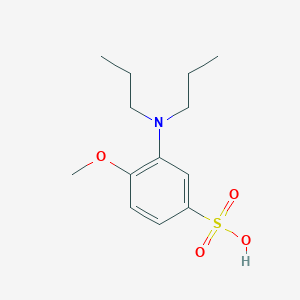


![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one](/img/structure/B117060.png)
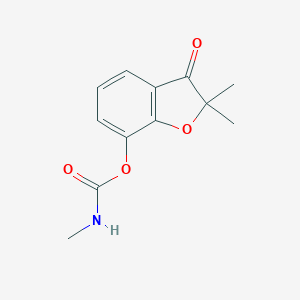
![(11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-Methyl-androsta-1,4-dien-3-one](/img/structure/B117063.png)
